2-(2-Chloroethyl)-1-methyl-1H-pyrrole CAS 1314902-61-8 properties
2-(2-Chloroethyl)-1-methyl-1H-pyrrole CAS 1314902-61-8 properties
An In-depth Technical Guide to the Anticipated Properties and Reactivity of 2-(2-Chloroethyl)-1-methyl-1H-pyrrole (CAS 1314902-61-8)
Disclaimer: As of the date of this document, there is no publicly available experimental data for the compound 2-(2-Chloroethyl)-1-methyl-1H-pyrrole with the specified CAS number 1314902-61-8. This guide has been constructed by a Senior Application Scientist to provide a predictive overview based on established principles of organic chemistry and data from structurally analogous compounds. The insights herein are intended for researchers, scientists, and drug development professionals as a theoretical framework for anticipating the behavior and potential of this molecule.
Introduction: A Molecule of Synthetic Potential
Pyrrole and its derivatives are foundational scaffolds in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with diverse biological activities.[1][2] The target molecule, 2-(2-Chloroethyl)-1-methyl-1H-pyrrole, combines two key structural features that suggest significant utility as a synthetic intermediate: a 1-methyl-1H-pyrrole core and a reactive 2-chloroethyl side chain.
The N-methylation of the pyrrole ring enhances its stability and modifies its electronic properties compared to the parent pyrrole.[3] The chloroethyl group at the C-2 position serves as a versatile electrophilic handle, susceptible to nucleophilic substitution, thereby allowing for the straightforward introduction of a wide variety of functional groups. This bifunctional nature makes it a potentially valuable building block for constructing more complex molecular architectures in drug discovery and agrochemical development.[4][5] This guide will extrapolate the physicochemical properties, spectroscopic signature, reactivity, and potential applications of this compound based on well-characterized analogs.
Predicted Physicochemical and Spectroscopic Properties
While experimental data is unavailable for the target compound, we can predict its core properties by calculating its molecular formula and weight and comparing them with the known properties of structurally similar compounds, such as 1-(2-Chloroethyl)pyrrole and the parent compound, Pyrrole.
| Property | Predicted/Calculated Value (Target Compound) | 1-(2-Chloroethyl)pyrrole (CAS 77200-24-9) | Pyrrole (CAS 109-97-7) |
| Molecular Formula | C₇H₁₀ClN | C₆H₈ClN[4][6] | C₄H₅N[3] |
| Molecular Weight | 143.61 g/mol | 129.59 g/mol [4][6] | 67.09 g/mol [3] |
| Appearance | Predicted: Colorless to light yellow liquid | Colorless to light yellow/orange clear liquid[5] | Colorless volatile liquid[3] |
| Boiling Point | Predicted: Higher than 1-(2-Chloroethyl)pyrrole due to increased molecular weight. | 84 °C / 20 mmHg[4][5] | 129-131 °C[3] |
| Density | Predicted: ~1.1 g/cm³ | 1.13 g/cm³[4][5] | 0.967 g/cm³[3] |
| Refractive Index | Predicted: ~1.52 | n20D 1.52[5] | Not specified |
Anticipated Spectroscopic Profile
The structural identity of a novel compound is confirmed through spectroscopic analysis.[7] Based on its proposed structure, the following spectral characteristics are anticipated for 2-(2-Chloroethyl)-1-methyl-1H-pyrrole:
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be the most informative. Key signals would include:
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A singlet for the N-methyl (N-CH₃) protons, likely in the 3.6-3.8 ppm region.
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Three distinct signals for the pyrrole ring protons (at C-3, C-4, and C-5), appearing in the aromatic region, typically between 6.0 and 7.0 ppm.
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Two triplets for the ethyl side chain (-CH₂-CH₂-Cl), corresponding to the methylene group adjacent to the pyrrole ring and the methylene group bearing the chlorine atom, respectively. These would likely appear in the 2.8-4.0 ppm range.[8]
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¹³C NMR Spectroscopy: The carbon NMR would show seven distinct signals corresponding to each carbon atom in the molecule. The pyrrole ring carbons would resonate in the 100-130 ppm range, while the N-methyl carbon would be significantly upfield. The carbons of the chloroethyl chain would appear in the 30-50 ppm range.
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Infrared (IR) Spectroscopy: The IR spectrum would lack the characteristic N-H stretch of unsubstituted pyrroles. Key absorptions would include C-H stretching from the aromatic ring and alkyl groups (~2850-3100 cm⁻¹), C=C and C-N stretching from the pyrrole ring (~1400-1600 cm⁻¹), and a C-Cl stretching band in the fingerprint region (~600-800 cm⁻¹).[8]
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Mass Spectrometry (MS): Mass spectrometry would reveal the molecular weight. The molecular ion peak (M+) would be expected at m/z 143. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak) would be a key diagnostic feature.[7]
Synthesis and Chemical Reactivity
The synthesis of substituted pyrroles can be achieved through various established methods, such as the Paal-Knorr, Knorr, or Hantzsch pyrrole syntheses.[3][9] A plausible synthetic approach to the target molecule could involve the cyclization of a suitable 1,4-dicarbonyl precursor with methylamine, followed by functionalization, or the direct alkylation of a pre-formed 1-methyl-1H-pyrrole.
Core Reactivity Principles
The chemical behavior of 2-(2-Chloroethyl)-1-methyl-1H-pyrrole is dictated by the interplay between the electron-rich aromatic pyrrole ring and the electrophilic chloroethyl side chain.
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Reactivity of the Pyrrole Ring: Pyrrole is an electron-rich heterocycle that readily undergoes electrophilic substitution, with a reactivity similar to aniline or phenol.[3] N-methylation generally maintains this high reactivity. Substitution typically occurs at the C-2 (α) position. Since the C-2 position is already substituted in our target molecule, electrophilic attack would be directed to the other α-position (C-5) or, secondarily, the β-positions (C-3 and C-4).[10]
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Reactivity of the Chloroethyl Group: The chloroethyl group is a classic alkylating agent. The carbon atom bonded to the chlorine is electrophilic and highly susceptible to attack by nucleophiles. This allows for a wide range of substitution reactions, making it an excellent handle for introducing new functionalities.[11]
Potential Synthetic Transformations
The dual reactivity of this molecule opens pathways for diverse synthetic applications.
Caption: Potential reactivity pathways for the target molecule.
Experimental Protocol: Hypothetical Nucleophilic Substitution
This protocol describes a general, self-validating system for reacting the chloroethyl side chain with a primary amine, a common transformation in drug development.
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Reaction Setup: To a solution of 2-(2-Chloroethyl)-1-methyl-1H-pyrrole (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add a primary amine (1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq.).
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Causality: The inert atmosphere prevents side reactions with air and moisture. The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.
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-
Heating and Monitoring: Stir the reaction mixture and heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak on TLC/LC-MS validates that a transformation is occurring.
-
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Trustworthiness: This standard aqueous workup effectively removes the base and other water-soluble impurities.
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-
Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final product using NMR, IR, and high-resolution mass spectrometry to confirm its structure and purity.
-
Authoritative Grounding: The resulting spectroscopic data must be consistent with the anticipated structure of the aminated product for the synthesis to be considered successful.
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Potential Applications in Drug Development and Research
The true value of an intermediate like 2-(2-Chloroethyl)-1-methyl-1H-pyrrole lies in its potential applications. The pyrrole nucleus is a "privileged scaffold" in medicinal chemistry, and the ability to easily functionalize the side chain makes this compound a desirable starting material.[1]
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Pharmaceutical Development: It could serve as a key intermediate for synthesizing compounds targeting a range of biological pathways. By reacting the chloroethyl group with various amines, thiols, or alcohols, a library of derivatives could be rapidly generated for screening against targets like kinases, GPCRs, or ion channels.[5]
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Agrochemicals: The compound could be used to develop novel pesticides and herbicides, where the pyrrole scaffold often contributes to biological activity.[5]
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Materials Science: The reactivity of the chloroethyl group could be harnessed in polymer chemistry to create functionalized polymers with tailored electronic or physical properties.[5]
Safety and Handling
While no specific safety data exists for the title compound, the hazards can be inferred from related structures like pyrrole and other chlorinated hydrocarbons.
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General Hazards: Pyrrole itself is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[12][13] It is also a flammable liquid.[13][14] Chlorinated organic compounds can be irritants and may have long-term health effects.
-
Recommended Precautions:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Keep away from heat, sparks, and open flames.[14]
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.
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Conclusion
2-(2-Chloroethyl)-1-methyl-1H-pyrrole represents a molecule of significant synthetic promise, despite the current lack of specific experimental data. Its predicted properties and dual-reactivity profile—an electron-rich aromatic core amenable to electrophilic substitution and a reactive chloroethyl side chain perfect for nucleophilic substitution—make it a highly attractive and versatile building block. For researchers in drug discovery and materials science, this compound offers a straightforward entry point to a diverse range of novel and potentially functional molecules. Further empirical investigation is warranted to validate these predictions and fully unlock its synthetic potential.
References
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MDPI. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole Synthesis. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Chapter 13: Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Retrieved from [Link]
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